3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3-CHLOROPHENYL)-6,7-DIMETHOXY-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-6,7-DIMETHOXY-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents under controlled conditions.
Introduction of Substituents: The chlorophenyl, methoxy, and methoxyphenyl groups are introduced through various substitution reactions, often involving halogenation, methylation, and Friedel-Crafts acylation reactions.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired tetrahydroquinazoline-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLOROPHENYL)-6,7-DIMETHOXY-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazoline derivatives.
Scientific Research Applications
3-(3-CHLOROPHENYL)-6,7-DIMETHOXY-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-6,7-DIMETHOXY-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)UREA: A compound with similar structural features but different biological activities.
2E)-3-(2,6-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)-PROP-2-EN-1-ONE: Another compound with a similar core structure but different substituents and properties.
Uniqueness
3-(3-CHLOROPHENYL)-6,7-DIMETHOXY-1-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H21ClN2O6 |
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Molecular Weight |
480.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H21ClN2O6/c1-32-18-9-7-15(8-10-18)21(29)14-27-20-13-23(34-3)22(33-2)12-19(20)24(30)28(25(27)31)17-6-4-5-16(26)11-17/h4-13H,14H2,1-3H3 |
InChI Key |
PESYALIRCRQCNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)OC)OC |
Origin of Product |
United States |
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